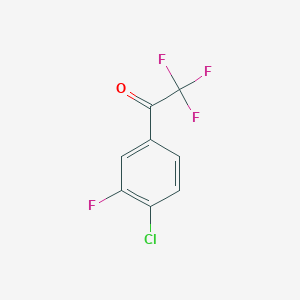
4'-Chloro-2,2,2,3'-tetrafluoroacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,2,2,3'-tetrafluoroacetophenone (4-C-TFAP) is an organofluorine compound that has been used in a variety of scientific research applications. It is a colorless liquid that has a sharp, sweet odor and is highly volatile. It is a fluorinated ketone that has been used in the synthesis of various compounds, and has been studied for its potential applications in biochemistry and physiology.
Applications De Recherche Scientifique
C−H and C−F Activation in Organometallic Chemistry
The reactions of hexahydride−osmium complexes with aromatic ketones, including fluorinated variants like 4'-chloro-2,2,2,3'-tetrafluoroacetophenone, have demonstrated selective C−H and C−F bond activation. This process, pivotal in organometallic chemistry, allows for the formation of complexes through ortho-CH and ortho-CF bond activations, showcasing the potential of such ketones in synthesizing structurally diverse organometallic frameworks (Barrio et al., 2001).
Catalytic Fluorination in Chemical Synthesis
This compound plays a crucial role in the catalytic fluorination process, which is fundamental for the synthesis of various chemical compounds, including environmentally significant intermediates. The selective gas-phase catalytic fluorination of specific chloropropenes to produce vital intermediates underscores the utility of fluorinated ketones in industrial chemical synthesis and environmental chemistry (Mao et al., 2014).
Fluorination Strategies in Organic Chemistry
The study of electrophilic and nucleophilic side chain fluorination of para-substituted acetophenones, including compounds structurally related to this compound, highlights innovative approaches in achieving selective fluorination. These methodologies offer insights into the synthesis of α-fluoroacetophenones, demonstrating the compound's relevance in developing novel fluorination strategies (Fuglseth et al., 2008).
Synthesis of Fluorinated Aromatic Compounds
The non-ozone-depleting synthesis of 2-chloro-2,2-difluoroacetophenone from 2,2,2-trifluoroacetophenone and its subsequent use as a difluorocarbene reagent illustrates the environmental and synthetic importance of such fluorinated ketones. This research demonstrates an eco-friendly approach to synthesizing aryl difluoromethyl ethers, showing the potential of this compound in organic synthesis and environmental chemistry (Zhang et al., 2006).
Material Science and Polymer Chemistry
In material science and polymer chemistry, the synthesis and characterization of novel polyimides derived from fluorinated diamines and dianhydrides, including molecules structurally related to this compound, showcase the compound's applicability in developing advanced materials. These materials exhibit remarkable properties such as good solubility in organic solvents, excellent thermal stability, and outstanding mechanical properties, indicating the role of fluorinated ketones in the synthesis of high-performance polymeric materials (Yin et al., 2005).
Analyse Biochimique
Biochemical Properties
4’-Chloro-2,2,2,3’-tetrafluoroacetophenone plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, altering its conformation and activity .
Cellular Effects
The effects of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, it can modulate the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Molecular Mechanism
At the molecular level, 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and gene expression .
Metabolic Pathways
4’-Chloro-2,2,2,3’-tetrafluoroacetophenone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby influencing overall metabolic activity. These interactions can lead to changes in the levels of specific metabolites, affecting cellular function .
Transport and Distribution
Within cells and tissues, 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in certain tissues or organelles .
Subcellular Localization
The subcellular localization of 4’-Chloro-2,2,2,3’-tetrafluoroacetophenone is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
Propriétés
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSKOTZMSATBTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374069 |
Source


|
| Record name | 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845823-15-6 |
Source


|
| Record name | 4'-Chloro-2,2,2,3'-tetrafluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

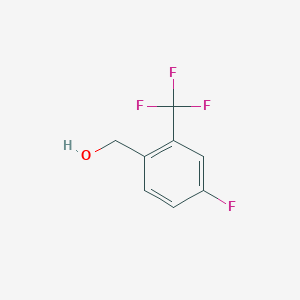

![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)
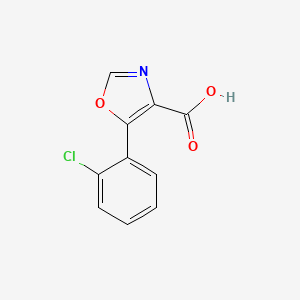

![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)
![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)
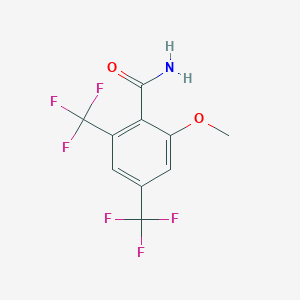
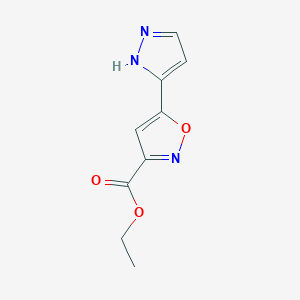
![2-[3,5-bis(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B1349843.png)
![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)


